N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S/c1-30-15-9-12(23(26)27)10-16-17(15)20-19(32-16)21-18(25)11-2-3-13(14(8-11)24(28)29)22-4-6-31-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMRNBQNBJWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The process generally includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Morpholino group attachment: The morpholino group is introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its antitumor and antimicrobial properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study showed that compounds with similar structures effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research has shown that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Biological Research Applications
This compound is utilized in biological research for studying enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory responses . Such inhibition could lead to therapeutic advancements in treating inflammatory diseases.
Receptor Interaction Studies
Furthermore, this compound is being explored for its ability to interact with various biological receptors. Its structural features suggest potential binding affinity to neurotransmitter receptors, which could be relevant in neuropharmacology research .
Material Science Applications
In addition to its biological applications, this compound is being studied for its properties in material science.
Polymer Chemistry
Research indicates that this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of such nitrobenzamide derivatives into polymers may lead to materials with improved performance characteristics for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cellular signaling pathways, such as kinases and phosphatases.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Spectroscopic and Tautomeric Behavior
- IR and NMR Profiles: The target compound’s nitro and morpholino groups are expected to exhibit characteristic IR bands (e.g., νNO2 at ~1520–1350 cm<sup>−1</sup> and νC-O for morpholino at ~1100 cm<sup>−1</sup>). Similar compounds, such as triazole-thiones [7–9], show νC=S at 1247–1255 cm<sup>−1</sup> and absence of νC=O, confirming tautomeric stabilization in the thione form . In contrast, imidazo-thiadiazoles () display νC-N and aromatic C-H stretches in NMR, aligning with their rigid fused-ring systems .
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : A core structure that contributes to its biological properties.
- Methoxy group : Enhances lipophilicity and potentially increases bioavailability.
- Nitro groups : Implicated in various biological activities, including anti-cancer and anti-inflammatory effects.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Tubulin Polymerization : This mechanism is common among nitrobenzoate derivatives, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiangiogenic Activity : Compounds with similar structures have been shown to disrupt vascular endothelial growth factor (VEGF) signaling pathways, impairing angiogenesis in various models .
- Antimicrobial and Antiproliferative Effects : Nitrobenzoate derivatives exhibit activity against a range of pathogens and cancer cell lines, suggesting broad-spectrum therapeutic potential .
In Vitro Studies
A study highlighted the antiproliferative activity of benzothiazole derivatives against melanoma and prostate cancer cell lines, showcasing improved efficacy in the low nanomolar range compared to earlier compounds . The mechanism involved inhibition of tubulin polymerization, leading to reduced cell viability.
In Vivo Studies
In vivo models using zebrafish demonstrated that nitrobenzoate-derived compounds like X8 impaired vascular development by disrupting endothelial cell migration and proliferation. This suggests potential applications in treating conditions characterized by abnormal angiogenesis, such as tumors and diabetic retinopathy .
Case Studies
- Study on X8 Compound : This study focused on the antiangiogenic properties of a nitrobenzoate compound (X8), revealing significant reductions in intersegmental vessel growth in zebrafish embryos. The findings indicated that X8 disrupts VEGF/VEGFR2 signaling, providing a basis for developing antiangiogenic therapies .
- Anticancer Activity : Research involving various benzothiazole derivatives showed promising results against different cancer types, with some compounds exhibiting IC50 values in the nanomolar range. The structural modifications enhanced their biological activity significantly compared to earlier lead compounds .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
